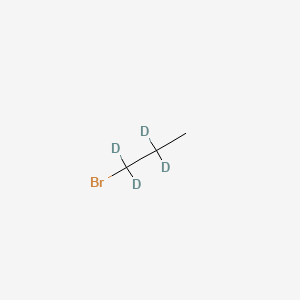

1-Bromopropane-1,1,2,2-d4

Description

1-Bromopropane-1,1,2,2-d4 (CAS: 163400-21-3) is a deuterated analog of 1-bromopropane (1-BP), where four hydrogen atoms at the 1,1,2,2 positions are replaced with deuterium (²H or D). This compound, produced by Cambridge Isotope Laboratories (CIL) and other suppliers like Kanto Reagents and Shanghai Saikerui Biotech , is widely used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. Its isotopic labeling enables precise tracking of molecular behavior in metabolic pathways, protein interactions, and environmental analyses .

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopropane-1,1,2,2-d4 can be synthesized through the bromination of deuterated propane. The process involves the substitution of hydrogen atoms with deuterium atoms in propane, followed by bromination. The reaction typically requires a deuterated propane source and bromine, with iron powder as a catalyst. The reaction is carried out at elevated temperatures (40-50°C) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated propane and bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromopropane-1,1,2,2-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.

Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide or sodium ethoxide.

Major Products:

Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

Elimination Reactions: The major product is propene.

Scientific Research Applications

1-Bromopropane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Analytical Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Synthetic Chemistry: It is used in the synthesis of deuterated compounds for various research purposes.

Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Industrial Applications: It is used as a solvent and reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Bromopropane-1,1,2,2-d4 is primarily based on its ability to participate in substitution and elimination reactions. The presence of deuterium atoms affects the reaction kinetics and mechanisms, providing valuable insights into reaction pathways and intermediates. The compound interacts with various molecular targets, including nucleophiles and bases, to undergo the desired chemical transformations .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃H₃D₄Br

- Molecular Weight : 127.01 g/mol

- Purity : ≥98 atom% D

- Physical State : Liquid at room temperature

Deuteration at specific positions minimizes signal interference in spectroscopic analyses, making it indispensable in quantitative proteomics and metabolomics research .

Comparison with Similar Compounds

Deuterated Bromopropane Variants

Deuterated bromopropanes differ in deuteration sites and purity, affecting their applications and analytical performance.

Structural Implications :

- Positional Isotope Effects : The d4 variant’s deuteration at carbons 1 and 2 reduces vibrational modes in these regions, enhancing NMR signal clarity for proximal functional groups . In contrast, the d5 variant’s deuteration at carbons 1 and 3 may alter solvent interactions in reaction mechanisms .

- Purity: Higher deuteration (e.g., 99 atom% D in 1-Bromopropane-1,1-d2) reduces background noise in MS but increases production costs .

Non-Deuterated 1-Bromopropane (Baseline Comparison)

Non-deuterated 1-BP (CAS: 106-94-5) serves as a baseline for understanding isotopic effects:

*Deuteration increases molecular weight, leading to marginally higher boiling points and altered solubility .

Chain-Length Analogs: 1-Bromopentane-1,1,2,2-d4

1-Bromopentane-1,1,2,2-d4 (CAS: 1219803-61-8) extends the carbon chain, influencing reactivity and applications:

Biological Activity

1-Bromopropane-1,1,2,2-d4 (CAS No. 163400-21-3) is a deuterated derivative of 1-bromopropane, commonly used in various chemical and biological research applications. This compound has garnered attention due to its potential biological activities and implications for human health, particularly in toxicological studies.

- Molecular Formula : C₃H₆BrD₄

- Linear Formula : CH₃CD₂CD₂Br

- Molecular Weight : 173.01 g/mol

- Isotopic Composition : Contains four deuterium atoms.

Toxicological Profile

1-Bromopropane has been extensively studied for its toxicity and potential carcinogenic effects. The following sections summarize key findings from various studies on the biological activity of 1-bromopropane and its isotopic variant.

Inhalation Studies

A series of inhalation studies have been conducted to evaluate the effects of 1-bromopropane on laboratory animals:

- Study Design : Rats and mice were exposed to varying concentrations (62.5, 125, 250, 500, and 1000 ppm) of 1-bromopropane vapor for six hours a day over different durations.

| Study Duration | Species | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|---|

| 2 Weeks | Mice | 0, 125, 250, 500, 1000 | Lethargy, abnormal breathing; increased liver and kidney weights at higher concentrations. |

| 3 Months | Rats | 0, 62.5, 125, 250, 500 | Hepatocyte degeneration; reduced body weight gain in males exposed to ≥1000 ppm. |

| 2 Years | Mice | 0, 62.5, 125, 250 | Similar survival rates as controls; weight changes observed in exposed groups. |

Source studies indicate that exposure to high concentrations can lead to significant health issues including liver damage and respiratory problems .

Carcinogenicity

Research has indicated potential carcinogenic effects associated with prolonged exposure to brominated compounds:

- Tumor Formation : Rare tumors were observed in the large intestine of rats and skin tumors in male rats exposed to high levels of the compound. Female mice showed increased incidences of lung adenomas and carcinomas .

Neurotoxicity and Reproductive Effects

The neurotoxic potential of 1-bromopropane has been highlighted in several studies:

- Neurotoxicity : Exposure was linked to decreased vibration sense and sensory ataxia in humans at high exposure levels .

- Reproductive Toxicity : Studies have shown that exposure can lead to decreased testosterone levels and alterations in seminal vesicle weights at concentrations as low as 400 ppm .

The biological activity of 1-bromopropane is believed to be mediated through metabolic pathways involving cytochrome P450 enzymes:

- Metabolism : The compound undergoes oxidative metabolism leading to the formation of reactive metabolites that can cause cellular damage . The specific pathways involved may vary based on exposure levels.

Case Studies

Several case reports have documented health effects in humans exposed to high levels of 1-bromopropane:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.